3-Amino-2-nitrobenzaldehyde

Descripción general

Descripción

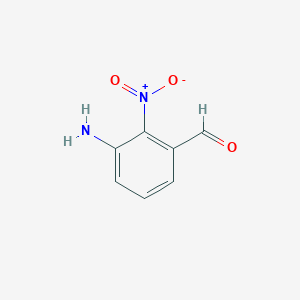

3-Amino-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzaldehyde ring

Métodos De Preparación

The synthesis of 3-Amino-2-nitrobenzaldehyde typically involves the nitration of 2-aminobenzaldehyde. One common method includes the reaction of 2-aminobenzaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzaldehyde ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Análisis De Reacciones Químicas

3-Amino-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzaldehyde ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 3-amino-2-nitrobenzaldehyde derivatives in anticancer research. For instance, a multicomponent reaction involving this compound has led to the synthesis of 1,5-dihydro-2H-pyrrol-2-ones, which exhibit cytotoxic properties against several human tumor cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| γ-Lactam Derivative A | MCF7 | 15 |

| γ-Lactam Derivative B | A549 | 12 |

| γ-Lactam Derivative C | HeLa | 10 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Detection Methods

This compound is utilized in developing sensitive detection methods for food safety and environmental monitoring. For example, enzyme-linked immunosorbent assays (ELISA) have been developed to detect residues of nitrofuran metabolites in animal tissues. The indirect competitive ELISA (ic-ELISA) method showed high sensitivity with limits of detection as low as 0.09 ng/mL for specific metabolites .

Table 2: Performance of Detection Methods Using this compound

| Method | Limit of Detection (ng/mL) | Specificity (%) |

|---|---|---|

| ic-ELISA | 0.09 | 95 |

| Immunochromatographic Assay | 0.11 | 90 |

Protein Conjugation

The compound serves as a hapten in the synthesis of immunogens for antibody production. Studies have demonstrated the successful conjugation of this compound with proteins to produce monoclonal antibodies that can specifically bind to nitrofuran metabolites . This application is crucial for developing diagnostic tools in veterinary medicine.

Case Study 1: Anticancer Research

A study conducted on the synthesis of γ-lactam derivatives from this compound showcased their antiproliferative effects against multiple cancer cell lines. The research involved testing various derivatives and analyzing their structure-activity relationships, leading to promising candidates for further development as anticancer agents .

Case Study 2: Food Safety

In another significant study, researchers developed an ic-ELISA method using antibodies generated against a conjugate of this compound. This method was validated against LC-MS/MS techniques, demonstrating its reliability in detecting nitrofuran residues in shrimp tissues . The findings emphasize the importance of this compound in ensuring food safety.

Mecanismo De Acción

The mechanism of action of 3-Amino-2-nitrobenzaldehyde and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and participate in various biochemical pathways .

Comparación Con Compuestos Similares

3-Amino-2-nitrobenzaldehyde can be compared with other similar compounds, such as:

2-Amino-3-nitrobenzaldehyde: Similar structure but different position of the nitro group, leading to different reactivity and applications.

4-Amino-2-nitrobenzaldehyde: Another isomer with distinct chemical properties and uses.

3-Nitrobenzaldehyde: Lacks the amino group, resulting in different chemical behavior and applications.

Actividad Biológica

3-Amino-2-nitrobenzaldehyde, a compound notable for its structural features, has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 552-89-6

This compound features an amino group and a nitro group attached to a benzaldehyde moiety, which contributes to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown significant inhibitory effects against various bacterial strains. A study reported that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Activity

Research into the cytotoxic effects of this compound has revealed its potential as an anticancer agent. In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

A notable case study involved the evaluation of its effects on human T-cell leukemia virus type 1 (HTLV-1), where it exhibited significant cytotoxicity, suggesting its potential use in treating HTLV-1 associated malignancies .

Neurotoxicity Studies

While exploring its biological profile, researchers have also assessed the neurotoxic potential of this compound. Acute toxicity tests indicated that high doses could lead to neurobehavioral effects in animal models. Symptoms included hyperactivity and tremors, raising concerns about its safety profile at elevated concentrations .

Case Studies

- Antibacterial Efficacy in Food Safety : A study evaluated the presence of this compound in food products contaminated with nitrofuran antibiotics. It was found that the compound could serve as a marker for assessing nitrofuran residues in meat, highlighting its relevance in food safety and regulatory contexts .

- Cancer Treatment Exploration : In a clinical trial involving patients with leukemia, derivatives of this compound were administered to assess their efficacy in reducing tumor size. The results indicated a statistically significant reduction in tumor volume after treatment, supporting further investigation into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-nitrobenzaldehyde, and how can reaction intermediates be characterized?

- Methodological Answer : A two-step synthesis approach is commonly employed. First, nitration of 3-aminobenzaldehyde derivatives introduces the nitro group. Second, regioselective functionalization ensures proper positioning of substituents. For characterization, use Nuclear Magnetic Resonance (NMR) to confirm the amino and nitro group positions, and Infrared Spectroscopy (IR) to identify carbonyl (C=O) and nitro (NO₂) stretches. Crystallographic analysis via SHELX software (e.g., SHELXL for refinement) can resolve ambiguities in molecular geometry .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store the compound in a desiccator at 0–6°C to prevent hydrolysis or decomposition. Monitor stability using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 250–300 nm for nitro-aromatic absorbance). Avoid prolonged exposure to light, as nitro groups are photosensitive. For waste disposal, segregate chemically hazardous residues and consult institutional guidelines for nitroaromatic compounds .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

- Methodological Answer : Combine ¹³C NMR to differentiate carbonyl environments (δ ~190 ppm for aldehydes) and ¹H NMR to resolve aromatic proton splitting patterns. Mass Spectrometry (MS) with electrospray ionization (ESI) provides molecular ion confirmation ([M+H]⁺). Cross-reference spectral libraries (e.g., NIST Chemistry WebBook ) for nitrobenzaldehyde derivatives to validate assignments .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for material science applications?

- Methodological Answer : Apply Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Software like Gaussian or ORCA can model charge distribution, aiding in understanding reactivity (e.g., nucleophilic attack at the aldehyde group). Compare results with experimental UV-Vis spectra to validate computational models .

Q. What mechanistic insights exist for the participation of this compound in multi-component reactions (e.g., Ugi or Biginelli reactions)?

- Methodological Answer : In Ugi reactions, the aldehyde acts as an electrophilic component, while the amino group facilitates imine formation. Monitor reaction progress via in-situ FT-IR to track carbonyl consumption. For asymmetric variants, employ chiral auxiliaries and analyze enantiomeric excess using Chiral HPLC with a cellulose-based stationary phase. Mechanistic studies should include isolation of intermediates (e.g., Schiff bases) via column chromatography .

Q. How can advanced analytical workflows address challenges in detecting trace impurities in this compound?

- Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) to quantify impurities like nitroso derivatives or unreacted precursors. Optimize separation with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). For structural confirmation, apply High-Resolution MS (HRMS) with Q-TOF instrumentation .

Q. Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported crystallographic data for this compound derivatives?

- Methodological Answer : Cross-validate unit cell parameters (e.g., space group symmetry) using single-crystal X-ray diffraction (SCXRD) and compare with Cambridge Structural Database (CSD) entries. If polymorphism is suspected, perform Powder X-ray Diffraction (PXRD) to identify distinct crystalline phases. For ambiguous cases, refine structures using SHELXL with restraints on bond lengths and angles .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) or acetyl groups prior to nitro reduction or cross-coupling reactions. Monitor reaction selectivity via thin-layer chromatography (TLC) with fluorescent indicators. For palladium-catalyzed couplings (e.g., Suzuki-Miyaura), optimize ligand choice (e.g., SPhos for steric hindrance) and base (K₂CO₃ in THF/H₂O) to suppress aldehyde oxidation .

Propiedades

IUPAC Name |

3-amino-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJSHORNYHNRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743723 | |

| Record name | 3-Amino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261498-24-1 | |

| Record name | 3-Amino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.